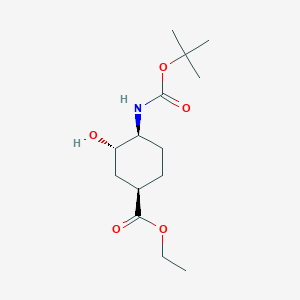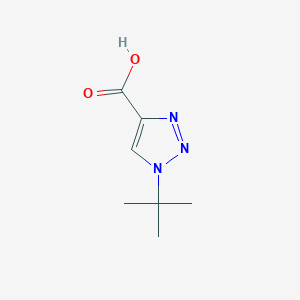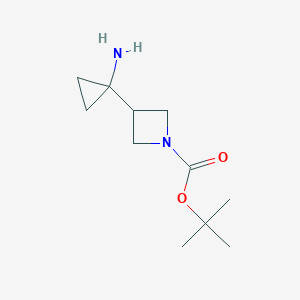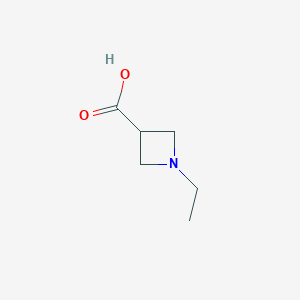
1-エチルアゼチジン-3-カルボン酸
説明
1-Ethylazetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethylazetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylazetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
1-エチルアゼチジン-3-カルボン酸は、有機合成において重要な役割を果たします。アゼチジン環とカルボン酸基の両方を特徴とするその構造は、汎用性の高い中間体となります。 それは、置換、脱離、カップリングなどのさまざまな有機反応に関与して、複雑な分子を生成することができます .
医薬品化学
医薬品化学において、1-エチルアゼチジン-3-カルボン酸を含むアゼチジンは、環ひずみにより独特の反応性を持ち、高く評価されています。 それらは、潜在的な治療用途を持つ化合物を合成するためのビルディングブロックとして役立ち、特に安定性と有効性を向上させた新薬の開発に役立ちます .
農業
アゼチジンカルボン酸誘導体を含む有機酸は、土壌の肥沃度と植物の健康に貢献します。 それらは、ミネラルの可溶化、植物病原体の生物的防除、植物における全身抵抗性の誘導に影響を与える可能性があり、持続可能な農業慣行に役割を果たします .
医薬品
アゼチジンカルボン酸から誘導されたものなど、カルボン酸カウンターイオンは、医薬品塩に用いられ、薬物のバイオファーマシューティカル特性を改善します。 それらは、溶解度、溶解プロファイル、およびバイオアベイラビリティを調節して、有効な医薬品成分の有効性を高めることができます .
食品産業
食品産業では、アゼチジンカルボン酸誘導体を含む有機酸は、抗菌剤として使用されます。 それらは、pHを変化させ、微生物の増殖を阻害することにより、食品を保存するのに役立ち、食品の安全性を確保し、保存期間を延長します .
高分子合成
アゼチジンは、アニオン性およびカチオン性開環重合によって高分子合成に使用されます。 1-エチルアゼチジン-3-カルボン酸を含むアゼチジンの独特の反応性により、材料科学における潜在的な用途を持つポリマーを生成できます。たとえば、抗菌コーティングやCO2吸着材料などです .
ナノテクノロジー
ナノテクノロジーにおける1-エチルアゼチジン-3-カルボン酸の具体的な用途は直接言及されていませんが、アゼチジンは、この分野に貢献する可能性があります。 ナノテクノロジーは、表面の改変または標的薬物送達のためのナノキャリアの生成のために、しばしば独特の特性を持つ有機分子を使用します .
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that many similar compounds interact with their targets through various mechanisms, such as inhibiting or activating certain enzymes or receptors .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds are known to have a broad spectrum of biological properties .
Action Environment
It’s known that environmental factors can significantly impact the action of many compounds .
生化学分析
Biochemical Properties
1-Ethylazetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their catalytic functions. Additionally, 1-Ethylazetidine-3-carboxylic acid can form complexes with metal ions, which may further influence its biochemical properties and interactions .
Cellular Effects
The effects of 1-Ethylazetidine-3-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Ethylazetidine-3-carboxylic acid can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of various genes. Furthermore, 1-Ethylazetidine-3-carboxylic acid can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-Ethylazetidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Ethylazetidine-3-carboxylic acid can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethylazetidine-3-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to 1-Ethylazetidine-3-carboxylic acid in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Ethylazetidine-3-carboxylic acid in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
1-Ethylazetidine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism .
Transport and Distribution
The transport and distribution of 1-Ethylazetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving amino acid transporters. Once inside the cell, 1-Ethylazetidine-3-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1-Ethylazetidine-3-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of 1-Ethylazetidine-3-carboxylic acid within these compartments can influence its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
1-ethylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSLFTXFNOGVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)
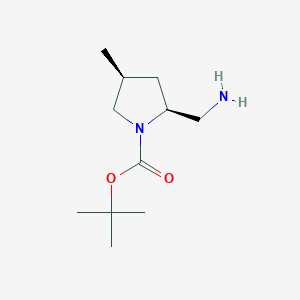

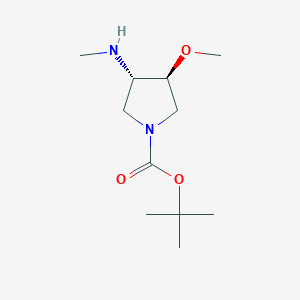
![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)

![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)

